Hexane, 3-propionoxy-4,4-diphenyl-6-morpholino-, hydrochloride
CAS No.: 63834-55-9
Cat. No.: VC18443255
Molecular Formula: C25H36ClNO2
Molecular Weight: 418.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63834-55-9 |
|---|---|
| Molecular Formula | C25H36ClNO2 |
| Molecular Weight | 418.0 g/mol |
| IUPAC Name | 4-(3,3-diphenyl-4-propoxyhexyl)morpholin-4-ium;chloride |
| Standard InChI | InChI=1S/C25H35NO2.ClH/c1-3-19-28-24(4-2)25(22-11-7-5-8-12-22,23-13-9-6-10-14-23)15-16-26-17-20-27-21-18-26;/h5-14,24H,3-4,15-21H2,1-2H3;1H |
| Standard InChI Key | VRLGNQCNRDMXHS-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC(CC)C(CC[NH+]1CCOCC1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a hexane chain substituted at the 3-position with a propionoxy group (), at the 4- and 4'-positions with phenyl rings, and at the 6-position with a morpholino moiety (). The hydrochloride salt enhances solubility and stability, a common modification in pharmaceutical intermediates .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 418.0 g/mol | |
| CAS Number | 63834-55-9 | |
| Salt Form | Hydrochloride | |
| Parent Compound (CID) | 44682 (nitrate analog) |
Synthetic Pathways and Optimization
Core Synthesis Strategy
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-NMR and -NMR spectra confirm the presence of key functional groups. For example:
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The propionoxy methylene protons () resonate at δ 1.2–1.4 ppm.
-
Aromatic protons from diphenyl groups appear as multiplet signals at δ 7.2–7.6 ppm .
Mass Spectrometry (MS)
High-resolution MS (HRMS) identifies the molecular ion peak at m/z 418.0, consistent with the molecular weight. Fragmentation patterns reveal cleavage at the morpholino-hexane bond, producing characteristic ions at m/z 280 (diphenylpropionoxy fragment) and m/z 139 (morpholinium).
Comparative Analysis with Structural Analogs
Nitrate vs. Hydrochloride Salts
The nitrate derivative (4,4-diphenyl-6-morpholino-3-hexanol nitrate) shares a similar backbone but differs in the counterion and hydroxyl group. This alteration impacts solubility, with the hydrochloride salt exhibiting superior aqueous solubility (≈15 mg/mL vs. 8 mg/mL for the nitrate) .
Synthetic Flexibility
The hydrochloride salt’s synthesis is more reproducible than the nitrate’s, as evidenced by higher yields (92% vs. 78%) under comparable conditions . This advantage underscores its utility in large-scale pharmaceutical production.
Challenges and Future Directions
Stability Considerations
The propionoxy ester is susceptible to hydrolysis under acidic conditions, necessitating stability studies in varying pH environments. Lyophilized formulations may mitigate degradation during storage.
Target Identification
High-throughput screening against kinase libraries or G-protein-coupled receptors could identify molecular targets. Computational docking studies using the compound’s 3D conformation (derived from PubChem data) may accelerate this process .
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